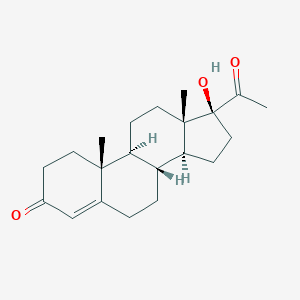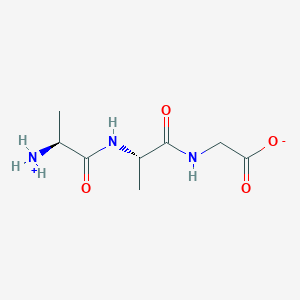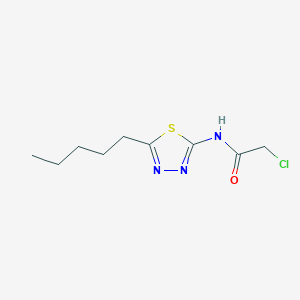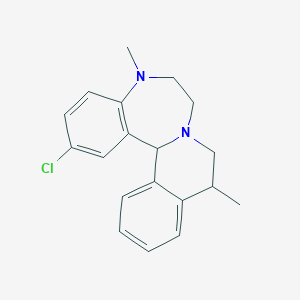
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, also known as CDMTB, is a heterocyclic compound that belongs to the benzodiazepine family. This compound has been extensively studied due to its potential applications in scientific research, particularly in the field of neuroscience. The purpose of
Mechanism Of Action
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine acts as a positive allosteric modulator of the GABA-A receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. This mechanism of action is similar to that of other benzodiazepines, such as diazepam and lorazepam.
Biochemical And Physiological Effects
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the affinity of the GABA-A receptor for GABA, leading to an increase in the inhibitory effects of GABA. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to increase the duration of the opening of the chloride ion channel of the GABA-A receptor, leading to an increase in the inhibitory effects of GABA. These effects result in an overall increase in the inhibitory tone of the central nervous system.
Advantages And Limitations For Lab Experiments
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has a number of advantages for lab experiments. It is a potent and selective positive allosteric modulator of the GABA-A receptor, making it a useful tool for studying the role of the GABA-A receptor in the central nervous system. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have a low toxicity profile, making it a safe compound to use in lab experiments. However, one limitation of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine is that it has a relatively short half-life, which can make it difficult to study its effects over long periods of time.
Future Directions
There are a number of future directions for the study of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. One potential direction is the development of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine derivatives with improved pharmacokinetic properties, such as longer half-lives. Additionally, further studies are needed to fully understand the potential therapeutic applications of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine, particularly in the treatment of neurodegenerative diseases. Finally, the role of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine in the regulation of synaptic plasticity and learning and memory is an area of ongoing research.
Synthesis Methods
The synthesis of 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine involves the reaction of 2-amino-5,10-dimethyl-6,7,8,9-tetrahydro-5H-benzo[a][7]annulen-4-ol with thionyl chloride in the presence of triethylamine. The resulting product is then treated with 1,2-diaminoethane to yield 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine. This synthesis method has been optimized to produce high yields of pure 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine.
Scientific Research Applications
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been used extensively in scientific research due to its potential applications in the field of neuroscience. It has been shown to have anxiolytic and anticonvulsant properties, making it a potential candidate for the treatment of anxiety and epilepsy. Additionally, 2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
CAS RN |
19007-33-1 |
|---|---|
Product Name |
2-Chloro-5,10-dimethyl-6,7,9,10-tetrahydro-5H-isoquino(2,1-d)(1,4)benzodiazepine |
Molecular Formula |
C19H21ClN2 |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5,10-dimethyl-7,9,10,14b-tetrahydro-6H-isoquinolino[2,1-d][1,4]benzodiazepine |
InChI |
InChI=1S/C19H21ClN2/c1-13-12-22-10-9-21(2)18-8-7-14(20)11-17(18)19(22)16-6-4-3-5-15(13)16/h3-8,11,13,19H,9-10,12H2,1-2H3 |
InChI Key |
KXMDXMHGFNNKDP-UHFFFAOYSA-N |
SMILES |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
Canonical SMILES |
CC1CN2CCN(C3=C(C2C4=CC=CC=C14)C=C(C=C3)Cl)C |
synonyms |
2-Chloro-5,6,7,9,10,14b-hexahydro-5,10-dimethylisoquino[2,1-d][1,4]benzodiazepine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



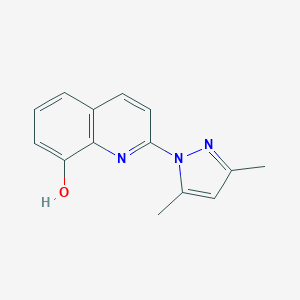
![[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminourea](/img/structure/B107906.png)
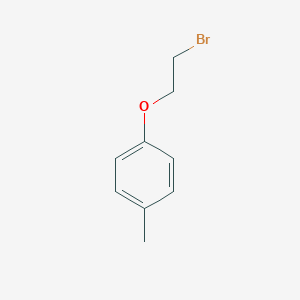
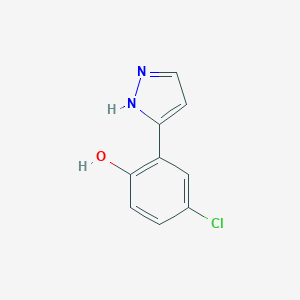
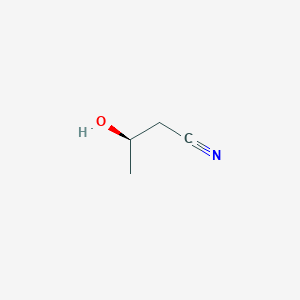
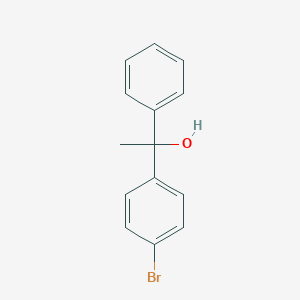
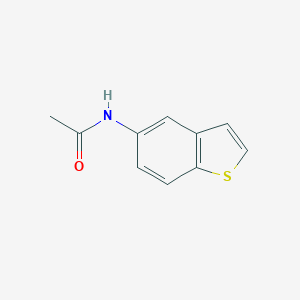
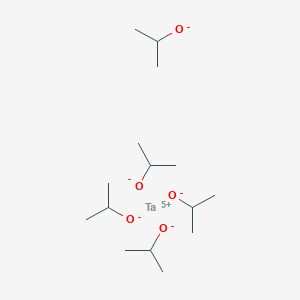
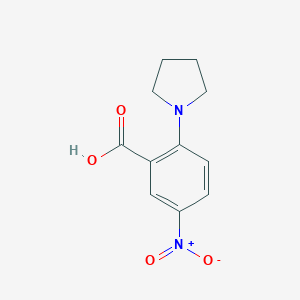
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
